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Introduction
Anhydrovinblastine is a crucial precursor in the semi-synthesis of the potent anti-cancer

drugs vinblastine and vincristine. These dimeric terpenoid indole alkaloids are naturally found in

the Madagascar periwinkle (Catharanthus roseus), but at very low concentrations, making their

direct extraction economically challenging.[1] An alternative and cost-effective approach is the

in vitro enzymatic coupling of the monomeric precursors, catharanthine and vindoline, which

are more abundant in the plant. This application note provides a detailed protocol for the

synthesis of anhydrovinblastine using a crude enzyme extract from C. roseus leaves, which

contains the necessary peroxidase enzymes, such as PRX1, to catalyze the reaction.[2][3]

Additionally, commercially available horseradish peroxidase (HRP) can also be utilized for this

coupling reaction.[4][5]

Principle
The synthesis of anhydrovinblastine is achieved through the oxidative coupling of

catharanthine and vindoline. In C. roseus, this reaction is catalyzed by the heme-containing

enzyme peroxidase 1 (PRX1).[2][3] The reaction requires a peroxide, typically hydrogen

peroxide (H₂O₂), to activate the enzyme. The activated peroxidase then facilitates the formation

of a reactive intermediate from catharanthine, which subsequently couples with vindoline to

form an iminium intermediate. This intermediate is then reduced to yield α-3',4'-

anhydrovinblastine.[5] This in vitro method provides a simplified and scalable alternative to

total chemical synthesis.
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Materials and Reagents
Fresh or frozen young leaves of Catharanthus roseus

Catharanthine sulfate

Vindoline sulfate

Horseradish Peroxidase (HRP), Type VI-A (optional, for comparison)

Phosphate buffer (0.1 M, pH 6.0-7.0)

Hydrogen peroxide (H₂O₂) solution (30%)

Sodium borohydride (NaBH₄)

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Ethyl acetate

Methanol (HPLC grade)

Acetonitrile (HPLC grade)

Diethylamine (for HPLC mobile phase)

Orthophosphoric acid (for HPLC mobile phase)

Liquid nitrogen

Bovine Serum Albumin (BSA) for protein quantification

Pyrogallol

Sulfuric acid (H₂SO₄)

Equipment
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Mortar and pestle or blender

Refrigerated centrifuge

Spectrophotometer

pH meter

Magnetic stirrer and stir bars

Vortex mixer

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18

column

Filtration apparatus with 0.45 µm filters

Glass vials for reactions

Standard laboratory glassware

Experimental Protocols
Protocol 1: Preparation of Crude Enzyme Extract from
Catharanthus roseus Leaves

Harvesting and Preparation: Harvest 100 g of young, healthy C. roseus leaves. Wash them

thoroughly with distilled water and pat them dry.

Homogenization: Freeze the leaves in liquid nitrogen and grind them to a fine powder using

a pre-chilled mortar and pestle. Alternatively, blend the fresh leaves with 400 mL of cold 0.1

M phosphate buffer (pH 6.8).

Centrifugation: Transfer the homogenate to centrifuge tubes and centrifuge at 6,000 rpm for

15 minutes at 4°C.

Filtration: Carefully collect the supernatant and filter it through a cheesecloth or a sieve to

remove any remaining solid debris.
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Catalase Inactivation (Optional): To minimize the degradation of H₂O₂ by catalase present in

the extract, heat the supernatant in a water bath at 65°C for 3 minutes. Immediately cool the

extract in an ice bath for 30 minutes. Centrifuge again at 6,000 rpm for 15 minutes at 4°C to

remove any precipitated proteins.

Storage: The resulting supernatant is the crude enzyme extract. It can be used immediately

or stored at -20°C for future use. Determine the total protein concentration of the extract

using a standard method like the Bradford or Lowry assay with BSA as a standard.

Protocol 2: Peroxidase Activity Assay of the Crude
Extract
This assay is crucial to determine the activity of the prepared crude extract before proceeding

with the synthesis reaction.

Reaction Mixture: Prepare the assay mixture containing:

2 mL of 0.1 M phosphate buffer (pH 6.8)

1 mL of 0.01 M pyrogallol solution

1 mL of 0.005 M H₂O₂ solution

Enzyme Addition: Add 0.5 mL of the crude enzyme extract to the reaction mixture.

Incubation: Incubate the solution at 25°C for 5 minutes.

Reaction Termination: Stop the reaction by adding 1 mL of 2.5 M H₂SO₄.

Spectrophotometric Measurement: Measure the absorbance of the solution at 420 nm. The

amount of purpurogallin formed is proportional to the peroxidase activity.

Blank Preparation: Prepare a blank by adding the enzyme extract after the addition of

H₂SO₄.

Calculation of Activity: One unit of peroxidase activity is defined as the change in absorbance

of 0.1 per minute per mg of protein.
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Protocol 3: In Vitro Synthesis of Anhydrovinblastine
Substrate Preparation: Prepare stock solutions of catharanthine sulfate and vindoline sulfate

in 0.1 M phosphate buffer (pH 6.5).

Reaction Setup: In a glass vial, prepare the reaction mixture with final concentrations as

follows (total volume of 10 mL):

Catharanthine: 1 mM

Vindoline: 1 mM

Crude enzyme extract: 1-2 mg/mL of total protein (optimize based on activity assay)

Hydrogen peroxide (H₂O₂): 1 mM (add fresh)

Initiation of Reaction: Add the hydrogen peroxide to the reaction mixture last to initiate the

enzymatic reaction.

Incubation: Incubate the reaction mixture at 30°C for 2-4 hours with gentle stirring.

Reaction Termination and Reduction: Stop the reaction by adding an excess of sodium

borohydride (NaBH₄) to reduce the intermediate iminium ion to anhydrovinblastine.

Extraction: Adjust the pH of the reaction mixture to 8.0-8.5 with a suitable base (e.g., 1 M

NaOH) and extract the alkaloids with an equal volume of ethyl acetate three times.

Drying and Concentration: Pool the organic layers, dry over anhydrous sodium sulfate, filter,

and evaporate the solvent under reduced pressure to obtain the crude product.

Protocol 4: HPLC Analysis of Anhydrovinblastine
Sample Preparation: Dissolve the crude product in a known volume of methanol. Filter the

sample through a 0.45 µm syringe filter before injection.

HPLC Conditions:

Column: C18 (5 µm, 4.6 x 250 mm)
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Mobile Phase: A mixture of methanol, acetonitrile, and 1% (v/v) diethylamine solution

(adjusted to pH 7.3 with phosphoric acid). A gradient elution may be necessary for optimal

separation. A reported isocratic mobile phase for related compounds is

methanol:acetonitrile:ammonium acetate buffer (25 mM) with 0.1% triethylamine (15:45:40

v/v).

Flow Rate: 1.0 mL/min

Detection Wavelength: 220 nm

Injection Volume: 20 µL

Quantification: Create a calibration curve using an authentic standard of

anhydrovinblastine to quantify the yield of the reaction. The retention times for vindoline,

catharanthine, and anhydrovinblastine should be determined using standards.

Data Presentation
Table 1: Summary of Reaction Parameters and Yields

Parameter Crude C. roseus Extract
Horseradish Peroxidase
(HRP)

Substrate Concentration

Catharanthine 1 mM 1 mM

Vindoline 1 mM 1 mM

Enzyme Concentration 1-2 mg/mL protein 10-20 units/mL

H₂O₂ Concentration 1 mM 1 mM

Reaction pH 6.5 6.5

Reaction Temperature 30°C 30°C

Reaction Time 2-4 hours 2-4 hours

Anhydrovinblastine Yield (%) To be determined To be determined
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Note: The values in this table represent starting points for optimization. The actual optimal

conditions may vary depending on the specific activity of the crude extract and other

experimental factors.

Visualizations

Catharanthine

Iminium IntermediateVindoline

Peroxidase (PRX1/HRP)
+ H₂O₂

Coupling

Reduction
(NaBH₄) α-3',4'-Anhydrovinblastine

Click to download full resolution via product page

Caption: Enzymatic coupling of catharanthine and vindoline.
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Caption: Experimental workflow for anhydrovinblastine synthesis.
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Troubleshooting
Low or no product yield:

Inactive enzyme: Ensure the crude extract is freshly prepared or has been stored properly.

Perform the peroxidase activity assay to confirm enzyme activity.

Sub-optimal reaction conditions: Systematically vary the pH, temperature, and

concentrations of substrates, enzyme, and H₂O₂ to find the optimal conditions.

Inhibitors in crude extract: The crude extract may contain inhibitors. Consider partial

purification of the enzyme using ammonium sulfate precipitation.

Multiple products in HPLC:

Side reactions: The crude extract may contain other enzymes leading to side products.

Optimize reaction time and conditions to favor anhydrovinblastine formation.

Degradation of product: Anhydrovinblastine can be unstable. Ensure proper storage of

the final product and analyze it promptly.

Conclusion
This application note provides a comprehensive protocol for the in vitro synthesis of

anhydrovinblastine using crude enzyme extracts from Catharanthus roseus. This method

offers a promising, scalable, and cost-effective alternative to sourcing this important

pharmaceutical precursor. The provided protocols for enzyme extraction, activity assay,

synthesis, and analysis, along with the data presentation and visualizations, should serve as a

valuable resource for researchers in natural product chemistry, biotechnology, and drug

development. Further optimization of the reaction conditions is encouraged to maximize the

yield and purity of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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